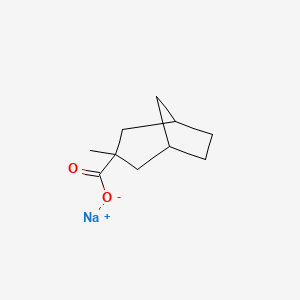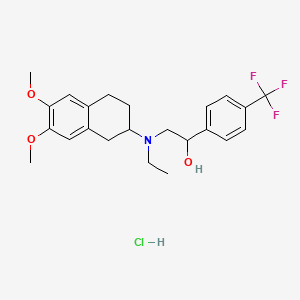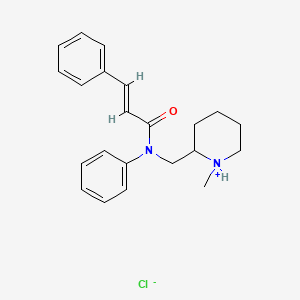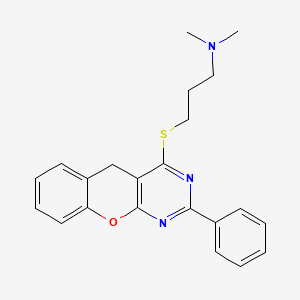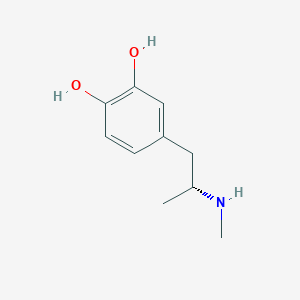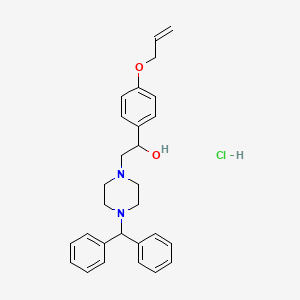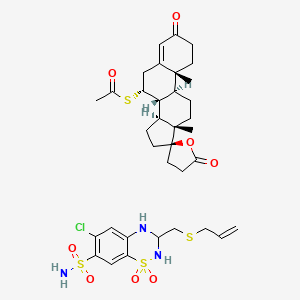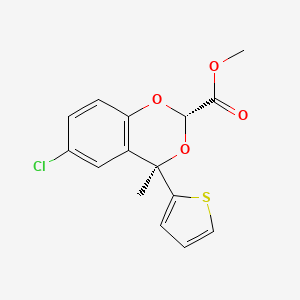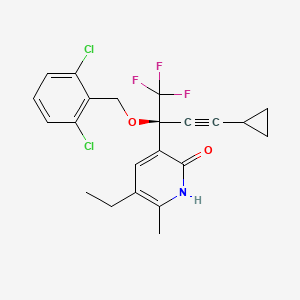
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine is a complex organic compound with the molecular formula C16H20N8. It is characterized by the presence of a pteridine ring system substituted with three amino groups and a phenyl ring substituted with a diethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pteridine Ring: The pteridine ring system can be synthesized through the condensation of appropriate diamines with formic acid derivatives under acidic conditions.
Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction reactions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pteridine intermediate in the presence of a palladium catalyst.
Introduction of the Diethylamino Group: The final step involves the alkylation of the phenyl ring with diethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-(diethylamino)phenyl)amine: This compound is similar in structure but has three diethylamino groups instead of one.
2,4,7-Triaminopteridine: This compound lacks the phenyl and diethylamino groups but shares the pteridine core structure.
Uniqueness
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine is unique due to the combination of its pteridine core with a phenyl ring substituted with a diethylamino group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
3150-42-3 |
|---|---|
Molekularformel |
C16H20N8 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
6-[4-(diethylamino)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C16H20N8/c1-3-24(4-2)10-7-5-9(6-8-10)11-13(17)21-15-12(20-11)14(18)22-16(19)23-15/h5-8H,3-4H2,1-2H3,(H6,17,18,19,21,22,23) |
InChI-Schlüssel |
MTABTSQDKLBKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


